molecular formula C17H19NO2 B244671 N-(2-ethoxyphenyl)-2,4-dimethylbenzamide

N-(2-ethoxyphenyl)-2,4-dimethylbenzamide

Cat. No.: B244671
M. Wt: 269.34 g/mol
InChI Key: YOVHCYVZNIFLIX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethyl-substituted benzoyl group linked to a 2-ethoxyphenylamine moiety.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,4-dimethylbenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-8-6-5-7-15(16)18-17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

YOVHCYVZNIFLIX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Benzamide Derivatives
Compound Name Benzamide Substituents N-Substituent Key Applications/Properties Reference
N-(2-ethoxyphenyl)-2,4-dimethylbenzamide 2,4-dimethyl 2-ethoxyphenyl Not explicitly stated [Inferred]
(R)-N-(1-methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229) 3,4-dimethyl 1-methoxy-4-methylpentan-2-yl Umami flavor enhancer (1000× potency of MSG)
2,6-dimethylbenzamide N-(5-methyl-3-isoxazolyl) (D2916) 2,6-dimethyl 5-methyl-3-isoxazolyl Anticonvulsant; sex-dependent metabolism
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl Metal-catalyzed C–H bond functionalization
N-(2,2-diphenylethyl)-4-nitrobenzamide 4-nitro 2,2-diphenylethyl Eco-friendly mechanosynthesis
Key Observations:
  • Substituent Position and Bulk : The 2,4-dimethyl substitution in the target compound contrasts with the 3,4-dimethyl group in S9229 . The latter’s bulkier N-substituent (1-methoxy-4-methylpentan-2-yl) likely enhances its binding to the umami receptor hTAS1R1/hTASR3, explaining its high potency.
  • Electron-Withdrawing vs.
  • Functional Group Diversity : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal coordination, a property absent in the target compound .

Metabolic and Pharmacokinetic Profiles

Table 2: Metabolic Pathways of Selected Benzamides
Compound Metabolic Pathway Species Key Findings Reference
S807/S9229 Rapid oxidative metabolism by liver microsomes Rat/Human Rapid clearance; no bioaccumulation
D2916 Hydroxylation of methyl groups (sex-dependent) Rat Females produce active metabolite D3187
Target Compound* Likely O-dealkylation of ethoxy group Inferred Slower metabolism due to ethoxy stability [Inferred]
  • D2916 : Demonstrates sex-dependent metabolism in rats, with females producing the active metabolite D3187 via isoxazolyl methyl hydroxylation . This highlights how N-substituent chemistry influences metabolic fate.

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